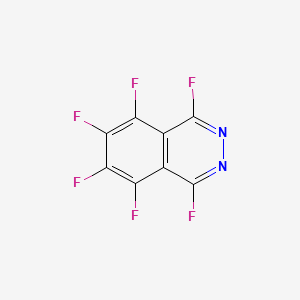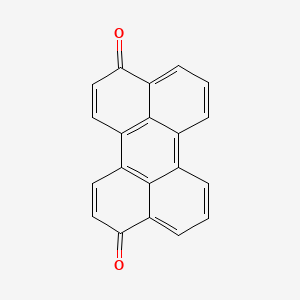
3,10-Perylenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,10-Perylenedione is an organic compound with the molecular formula C20H10O2 It is a derivative of perylene, a polycyclic aromatic hydrocarbon This compound is known for its distinctive structure, which includes two ketone groups positioned at the 3 and 10 positions of the perylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Perylenedione typically involves the oxidation of perylene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction proceeds through the formation of intermediate perylenequinones, which are further oxidized to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,10-Perylenedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex perylene derivatives.
Reduction: Reduction reactions can convert this compound to perylenediols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the perylene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed:
Oxidation: Perylenetetrone and other higher oxidation state derivatives.
Reduction: Perylenediols.
Substitution: Halogenated or nitro-substituted perylene derivatives.
Wissenschaftliche Forschungsanwendungen
3,10-Perylenedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light exposure.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3,10-Perylenedione involves its ability to interact with various molecular targets. In photodynamic therapy, for example, it generates reactive oxygen species upon exposure to visible light, leading to the destruction of targeted cells. The compound’s unique structure allows it to participate in electron transfer reactions, making it useful in various redox processes.
Vergleich Mit ähnlichen Verbindungen
3,10-Perylenedione can be compared with other perylene derivatives such as:
1,12-Perylenedione: Another perylenequinone with ketone groups at different positions.
Perylenediols: Reduced forms of perylenediones with hydroxyl groups.
Perylenetetrone: A higher oxidation state derivative with four ketone groups.
Uniqueness: this compound is unique due to its specific positioning of ketone groups, which imparts distinct chemical and physical properties. Its ability to generate reactive oxygen species upon light exposure makes it particularly valuable in photodynamic therapy and other applications requiring controlled redox reactions.
Eigenschaften
CAS-Nummer |
5796-93-0 |
|---|---|
Molekularformel |
C20H10O2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
perylene-3,10-dione |
InChI |
InChI=1S/C20H10O2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10H |
InChI-Schlüssel |
FUTARTAINOHELR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C=CC=C4C3=C(C=CC4=O)C5=C2C(=C1)C(=O)C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde](/img/structure/B13421837.png)

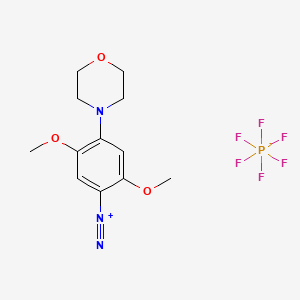
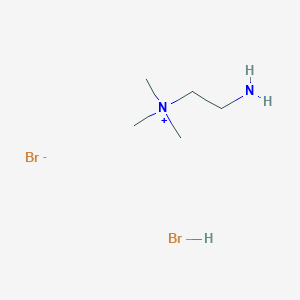

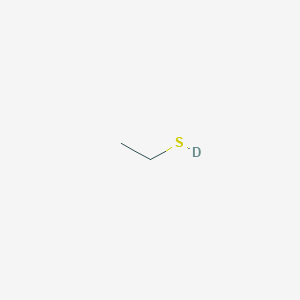
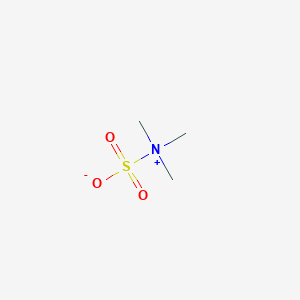
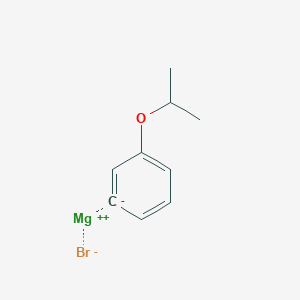
![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)
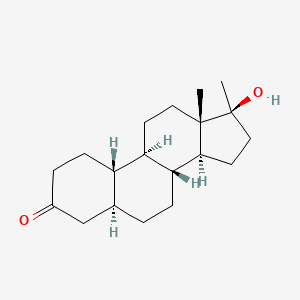
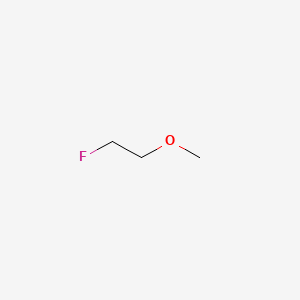
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
